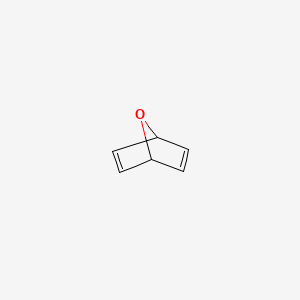

7-OXANORBORNADIENE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-oxabicyclo[2.2.1]hepta-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c1-2-6-4-3-5(1)7-6/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCNBNDWSATCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C=CC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363757 | |

| Record name | Oxanorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6569-83-1 | |

| Record name | 7-Oxabicyclo[2.2.1]hepta-2,5-diene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6569-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxanorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 7-oxanorbornadiene from furan and acetylenedicarboxylates

An In-depth Technical Guide on the Synthesis of 7-Oxanorbornadiene from Furan and Acetylenedicarboxylates for Researchers, Scientists, and Drug Development Professionals.

The synthesis of this compound and its derivatives, primarily through the Diels-Alder reaction of furan with acetylenedicarboxylates, represents a cornerstone reaction in heterocyclic chemistry. This technical guide provides a comprehensive overview of the synthesis, focusing on the reaction mechanism, comparative quantitative data, detailed experimental protocols, and the broader implications of these compounds in scientific research and drug development. The unique strained bicyclic structure of 7-oxanorbornadienes makes them valuable intermediates in the synthesis of complex molecules and functional materials.

Core Concepts: The Diels-Alder Reaction

The formation of the this compound scaffold from furan and an acetylenedicarboxylate ester, such as dimethyl acetylenedicarboxylate (DMAD), is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction. In this concerted pericyclic reaction, the conjugated diene (furan) reacts with a dienophile (the acetylenedicarboxylate) to form a cyclic adduct. The reaction is thermally allowed and proceeds through a cyclic transition state, leading to the formation of two new carbon-carbon single bonds and a six-membered ring.

The aromatic character of furan somewhat reduces its reactivity as a diene compared to non-aromatic counterparts. Consequently, the reaction often requires elevated temperatures, long reaction times, or the use of catalysts to proceed efficiently. The reversibility of the furan Diels-Alder reaction is also a key consideration, with the adducts potentially undergoing a retro-Diels-Alder reaction at higher temperatures.

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The synthesis of dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate can be achieved under various conditions, each with its own set of advantages and disadvantages. The following tables summarize the quantitative data for thermal, Lewis acid-catalyzed, and microwave-assisted methods.

Table 1: Comparison of Synthetic Methods for the Synthesis of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Thermal | None | Diethyl ether | 20°C (Room Temp.) | 168 hours (7 days) | 70% | [1] |

| Microwave-Assisted | AlCl₃ (0.067 eq.) | Dichloromethane (CH₂Cl₂) | - | 100 seconds | 95% | [2] |

Table 2: Spectroscopic Data for Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₅ | [1][3] |

| Molecular Weight | 210.18 g/mol | [3] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.22 (s, 2H), 5.68 (s, 2H), 3.83 (s, 6H) | [1] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 162.7, 152.5, 142.8, 84.6, 51.9 | [1] |

| Mass Spectrum (ESI+) m/z | 210.9 [M+H]⁺ | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate via thermal and microwave-assisted, Lewis acid-catalyzed methods.

Protocol 1: Thermal Synthesis[1]

Materials:

-

Furan (10 mmol, 0.68 g, 0.72 mL)

-

Dimethyl acetylenedicarboxylate (DMAD) (10 mmol, 1.42 g, 1.22 mL)

-

Diethyl ether (anhydrous)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate (for chromatography)

-

n-Heptane (for chromatography)

Procedure:

-

To a solution of furan (10 mmol) in 4 mL of diethyl ether, add dimethyl acetylenedicarboxylate (10 mmol).

-

Stir the reaction mixture at room temperature (20°C) for 7 days.

-

After 7 days, add 10 mL of water to the reaction mixture and separate the layers.

-

Extract the aqueous layer with diethyl ether (15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting liquid by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and n-heptane as the eluent.

-

The product is obtained as a light yellow liquid (yield: 1.48 g, 70%).

Protocol 2: Microwave-Assisted, Lewis Acid-Catalyzed Synthesis[2]

Materials:

-

Furan (3.0 mmol, 0.20 g)

-

Dimethyl acetylenedicarboxylate (DMAD) (3.0 mmol, 0.43 g, 0.37 mL)

-

Aluminum chloride (AlCl₃) (0.2 mmol, 0.026 g)

-

Dichloromethane (CH₂Cl₂) (minimal amount, ~1 mL)

Procedure:

-

In a microwave-safe reaction vessel, suspend furan (3.0 mmol), dimethyl acetylenedicarboxylate (3.0 mmol), and aluminum chloride (0.2 mmol) in a minimal amount of dichloromethane (~1 mL).

-

Place the reaction vessel in a microwave reactor and irradiate for 100 seconds at a power of 600 W.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product is typically of high purity and can be isolated after removal of the solvent under reduced pressure. Further purification can be performed by column chromatography if necessary. (Yield: ~95%).

Visualizations

Reaction Mechanism

The following diagram illustrates the concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction between furan and dimethyl acetylenedicarboxylate.

Caption: The Diels-Alder reaction mechanism.

Experimental Workflow

The general workflow for the synthesis and purification of this compound derivatives is depicted below.

Caption: General experimental workflow.

Applications in Drug Development and Research

This compound derivatives are not merely synthetic curiosities; they serve as versatile building blocks and functional motifs in various scientific disciplines, including drug development. Their strained ring system can be strategically employed in "click chemistry" and bioorthogonal ligation reactions for the labeling and tracking of biomolecules.

Furthermore, the retro-Diels-Alder reaction of oxanorbornadienes can be triggered by specific stimuli, making them attractive as cleavable linkers in drug delivery systems. This allows for the controlled release of a therapeutic agent at a target site. The tunability of the retro-Diels-Alder reaction by modifying the substituents on the furan or dienophile component offers a sophisticated approach to designing prodrugs with specific release kinetics.

In materials science, the reversible nature of the furan-based Diels-Alder reaction is being explored for the development of self-healing polymers and other responsive materials.

Conclusion

The synthesis of this compound from furan and acetylenedicarboxylates is a robust and versatile reaction that provides access to a class of compounds with significant potential in both fundamental research and applied sciences. The choice of synthetic methodology—be it thermal, Lewis acid-catalyzed, or microwave-assisted—allows for the optimization of reaction efficiency based on the desired scale and available resources. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration and application of these fascinating molecules.

References

In-Depth Technical Guide to the Theoretical Analysis of 7-Oxanorbornadiene Retro-Diels-Alder Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical analysis of the retro-Diels-Alder (rDA) reactivity of 7-oxanorbornadiene and its derivatives. It covers the core principles of the reaction, the influence of substituents, and the computational and experimental methodologies used to study this process. This information is particularly relevant for applications in drug delivery, materials science, and synthetic chemistry where controlled release and bond cleavage are crucial.

Core Concepts of this compound Retro-Diels-Alder Reactivity

The retro-Diels-Alder reaction of this compound is a thermally induced pericyclic reaction that results in the formation of a furan and a dienophile.[1] This process is the reverse of the Diels-Alder reaction between a furan and a dienophile. The reaction is of significant interest due to its potential for controlled release applications, as the stability of the this compound system can be tuned by modifying its chemical structure.

A key area of research involves the fragmentation of this compound adducts formed from the Michael addition of nucleophiles, such as thiols and amines, to electron-deficient 7-oxanorbornadienes.[2][3] In these cases, the rDA reaction is the second step in a two-step sequence and is often the rate-determining step.[4]

Reaction Mechanism

The retro-Diels-Alder reaction of this compound is a concerted, pericyclic process that proceeds through a single transition state.[1] The reaction involves the simultaneous breaking of two carbon-carbon sigma bonds and the formation of three pi bonds. The thermodynamics of the reaction are influenced by the relative stabilities of the reactant and the products, with an increase in entropy favoring the fragmentation at higher temperatures.[1]

Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanism and energetics of the this compound rDA reaction. The M06-2X density functional is a commonly used method for these studies, providing accurate activation and reaction energies.[2][3][4]

Activation Energies and Substituent Effects

The reactivity of the this compound system is highly dependent on its substitution pattern. Theoretical studies have quantified these effects, primarily through the calculation of activation energies (ΔG‡) and reaction energies (ΔG).

Table 1: Calculated Activation and Reaction Energies for the Retro-Diels-Alder Reaction of Thiol and Amine Adducts of 7-Oxanorbornadienes

| Reactant | Adduct Type | Substituent (R) | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

| 1b | Thiol | H | 25.1 | -10.0 |

| 2b | Thiol | Me | 27.2 | -9.0 |

| 3b | Thiol | Ph | 22.9 | -13.1 |

| 1c | Amine | H | 28.0 | -5.7 |

| 2c | Amine | Me | 29.8 | -4.6 |

| 3c | Amine | Ph | 25.8 | -8.7 |

Data sourced from Fell et al., Org. Lett. 2017, 19 (17), 4504–4507.[2][3][4]

Key Findings from Theoretical Studies:

-

Thiol vs. Amine Adducts: Thiol adducts generally exhibit lower activation barriers for the rDA reaction compared to the corresponding amine adducts, indicating faster fragmentation.[4]

-

Bridgehead Substituents: The nature of the substituent at the bridgehead position significantly influences the stability of the oxanorbornene adducts and the rate of the rDA reaction.[2][3] Electron-donating groups like methyl (Me) tend to increase the activation barrier, while conjugating groups like phenyl (Ph) lower it.

-

Hyperconjugation and Hydrogen Bonding: The stability of the transition state can be influenced by hyperconjugative effects, such as the interaction of a sulfur lone pair with the antibonding orbital of the breaking C-C bond, and intramolecular hydrogen bonding.[4]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and computational workflows.

Caption: The retro-Diels-Alder reaction pathway of a this compound adduct.

Caption: A typical computational workflow for analyzing retro-Diels-Alder reactivity.

Experimental Protocols

The theoretical predictions are validated through experimental studies, which involve the synthesis of this compound derivatives and the kinetic analysis of their rDA reactions.

Synthesis of this compound Derivatives

General Procedure:

This compound derivatives are typically synthesized via a Diels-Alder reaction between a substituted furan and a dienophile, such as dimethyl acetylenedicarboxylate.

-

Reactant Preparation: The desired substituted furan and dienophile are dissolved in a suitable solvent (e.g., dichloromethane or neat).

-

Reaction: The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

Kinetic Analysis of the Retro-Diels-Alder Reaction

The rate of the rDA reaction can be monitored using various analytical techniques, with NMR spectroscopy being a common method.

General Procedure for 1H NMR Monitoring:

-

Sample Preparation: A solution of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) is prepared in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and 1H NMR spectra are acquired at regular time intervals at a constant temperature.

-

Data Analysis: The disappearance of a characteristic proton signal of the reactant and the appearance of a proton signal of one of the products are integrated. The natural logarithm of the reactant concentration is plotted against time to determine the first-order rate constant.

Conclusion

The retro-Diels-Alder reactivity of 7-oxanorbornadienes is a multifaceted process governed by electronic and steric factors. Theoretical calculations, particularly DFT, have proven to be a powerful tool for predicting and understanding the reactivity of these compounds. The ability to tune the rate of the rDA reaction through chemical modification makes 7-oxanorbornadienes promising scaffolds for applications in drug delivery and smart materials. This guide provides a foundational understanding for researchers and professionals working in these fields.

References

Unraveling the Reactivity of 7-Oxanorbornadiene: A Computational Guide to its Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The 7-oxanorbornadiene scaffold is a key structural motif in a variety of chemical contexts, from organic synthesis to the design of cleavable linkers in drug delivery systems. Understanding the intricate details of its reaction mechanisms is paramount for harnessing its full potential. This technical guide provides an in-depth analysis of the computational studies that have elucidated the thermal and photochemical reactivity of this compound and its derivatives. By presenting quantitative data, detailed computational protocols, and clear visualizations of reaction pathways, this document aims to be an essential resource for researchers in the field.

Retro-Diels-Alder Reactions: A Gateway to Controlled Release

One of the most exploited reactions of this compound derivatives is the retro-Diels-Alder (rDA) reaction, which leads to the formation of a furan and an alkyne. This process can be triggered by the addition of nucleophiles such as thiols and amines, making it a valuable mechanism for controlled release applications. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the energetics and substituent effects that govern the rates of these reactions.

Quantitative Data: Activation and Reaction Energies

A key study by Fell, Lopez, Higginson, Finn, and Houk utilized the M06-2X density functional to compute the activation and reaction energies for the retro-Diels-Alder fragmentation of various this compound adducts.[1][2] The data highlights the influence of substituents and the nature of the nucleophile on the reaction barriers.

| Adduct | Nucleophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate Adducts | |||

| Methylthiolate | Thiol | 21.5 | -15.2 |

| Methylamine | Amine | 24.8 | -10.9 |

| Substituted Adducts | |||

| Bridgehead Methyl | Thiol | 23.1 | -14.5 |

| Bridgehead Phenyl | Thiol | 22.8 | -14.8 |

Computational Protocol

The computational methodologies employed in these studies are crucial for the accuracy of the results. The following protocol is representative of the high-level calculations used to investigate the retro-Diels-Alder reactions of this compound adducts.[2]

-

Software: Gaussian 09

-

Density Functional: M06-2X

-

Basis Set: 6-31G(d) for initial geometry optimizations, with further refinement using larger basis sets.

-

Solvent Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) was used to model the effects of a solvent.

-

Frequency Calculations: These were performed at the same level of theory to confirm the nature of stationary points (minima and transition states) and to calculate zero-point vibrational energies and thermal corrections.

-

Conformational Searches: For flexible molecules, conformational searches were performed using molecular mechanics force fields (e.g., MMFF) to ensure the global minimum was located.

Reaction Pathway Visualization

The retro-Diels-Alder reaction proceeds through a concerted, albeit often asynchronous, transition state. The following diagram illustrates the general pathway for the thiol-promoted fragmentation.

Intramolecular [2+2+2] Cycloaddition: Building Molecular Complexity

Substituted 7-oxanorbornadienes, particularly those bearing unsaturated ester side chains, can undergo intramolecular [2+2+2] homo-Diels-Alder cycloadditions.[3][4] These reactions are a powerful tool for the synthesis of complex, polycyclic molecules. Computational studies have shed light on the mechanism and the factors that control the feasibility and selectivity of these transformations.

Quantitative Data: Energy Barriers for Cycloaddition

Theoretical calculations using B3LYP and M06-2X density functional methods have been employed to investigate the energy barriers of these intramolecular cycloadditions.[3] The reaction is generally found to be concerted but asynchronous, leading to the simultaneous formation of five- and three-membered rings.

| Reactant System | Computational Method | Energy Barrier (kcal/mol) |

| Dimethyl 2-(prop-2-yn-1-yloxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-3-carboxylate | B3LYP/6-31G(d) | ~30 |

| Dimethyl 2-(prop-2-yn-1-yloxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-3-carboxylate | M06-2X/6-31G(d) | ~28 |

Computational Protocol

The computational approach for studying these intramolecular cycloadditions is similar to that used for the retro-Diels-Alder reactions, with a focus on accurately modeling the complex transition state geometries.

-

Software: Gaussian 09

-

Density Functionals: B3LYP and M06-2X

-

Basis Set: 6-31G(d) is a common choice for these systems.

-

Transition State Search: Advanced techniques are often required to locate the complex, asynchronous transition states involved in these cycloadditions.

-

Analysis: The influence of linker length, unsaturation, and substituents on the reaction barrier is a key area of investigation.

Reaction Pathway Visualization

The intramolecular [2+2+2] cycloaddition is a fascinating transformation that creates significant molecular complexity in a single step.

1,3-Dipolar Cycloadditions: Synthesis of Heterocycles

This compound can act as a dienophile in 1,3-dipolar cycloadditions with reagents such as azides, nitrones, and nitrilimines. These reactions are valuable for the synthesis of various heterocyclic compounds. DFT calculations have been successfully applied to understand the site-, regio-, and stereoselectivities of these reactions.

Quantitative Data: Selectivity in Cycloadditions

Computational studies have investigated the factors governing the selectivity of 1,3-dipolar cycloadditions to substituted 7-oxanorbornadienes. For instance, the reaction of benzylazide with substituted 7-oxanorbornadienes has been studied at the M06/6-311G(d,p) level of theory. The results indicate that strong electron-withdrawing or electron-donating groups on the norbornadiene skeleton direct the azide to add across the substituted double bond, while the formation of the exo-cycloadduct is generally favored.

Similarly, the cycloaddition of nitrones has been investigated at the M06/6-311++G(d,p) level, revealing that electron-withdrawing substituents on the this compound favor attack at the more substituted double bond, while electron-donating groups favor attack at the less substituted double bond.

Computational Protocol

The computational investigation of these cycloadditions requires careful consideration of the different possible reaction pathways and the subtle energetic differences between them.

-

Software: Gaussian suite of programs

-

Density Functional: M06 functional is often chosen for its good performance with main-group thermochemistry and kinetics.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is typically used for accurate energy calculations.

-

Selectivity Analysis: The activation energies for all possible regio- and stereoisomeric pathways are calculated to predict the major product.

-

Conceptual DFT: Reactivity indices such as global electrophilicity and nucleophilicity, as well as Parr functions, are often used to rationalize the observed selectivities.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways in a 1,3-dipolar cycloaddition to a substituted this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [논문]Photoisomerization of Norbornadiene to Quadricyclane Using Transition Metal Doped TiO2 [scienceon.kisti.re.kr]

The Delicate Balance: A Technical Guide to the Electronic and Steric Effects on 7-Oxanorbornadiene Stability

For Researchers, Scientists, and Drug Development Professionals

The 7-oxanorbornadiene scaffold, a strained bicyclic ether, is a molecule of significant interest in chemical synthesis and drug delivery due to its unique reactivity. Its propensity to undergo a retro-Diels-Alder reaction, leading to the formation of a furan and a dienophile, is a key feature that can be harnessed for controlled release applications. However, the stability of the this compound core is delicately balanced by a combination of electronic and steric factors. This technical guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows. Understanding these principles is crucial for the rational design of this compound derivatives with tailored stability for various applications.

Quantitative Analysis of Substituent Effects on Stability

The stability of this compound derivatives, often quantified by the half-life (t½) of their retro-Diels-Alder reaction, is profoundly influenced by the nature and position of substituents on the bicyclic framework. The following tables summarize key quantitative data from various studies, highlighting the impact of electronic and steric modifications.

| Substituent (R) | Half-life (t½) | Conditions | Reference |

| H | ~12 hours | CDCl3, room temp. | [1] |

| Bridgehead CH3 | 2.3 days | CDCl3, room temp. | [1] |

| 1,4-dimethyl | Extremely short-lived | CDCl3, room temp. | [1] |

| Furfurylamine derivatives | Increased stability | CDCl3, room temp. | [1] |

| Fluorinated substituents | Very stable | CDCl3, room temp. | [1] |

Table 1: Half-life of this compound-Thiol Adducts with Varying Substitution.

| Adduct Type | Relative Stability | Key Factor | Reference |

| Thiol Adducts | Less stable | n→σ* donation from sulfur | [1] |

| Amine Adducts | Up to 15 times more stable | Weaker n→σ* donation from nitrogen | [1][2] |

Table 2: Comparison of Stability between Thiol and Amine Adducts of this compound.

Key Factors Influencing Stability

The stability of the this compound system is primarily governed by the electronic nature of the substituents and steric interactions within the molecule.

Caption: Key electronic and steric factors governing the stability of the this compound ring system.

Experimental Protocols

Synthesis of this compound Derivatives

The most common method for synthesizing this compound derivatives is the Diels-Alder reaction between a furan and a suitable dienophile, such as dimethyl acetylenedicarboxylate (DMAD).

Materials:

-

2-Substituted furan (e.g., furan, 2-methylfuran)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the 2-substituted furan (1.0 eq) in the chosen anhydrous solvent, add DMAD (1.0-1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours to days), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Kinetic Analysis of retro-Diels-Alder Reaction by ¹H NMR Spectroscopy

The stability of a this compound derivative can be determined by monitoring the rate of its retro-Diels-Alder reaction using proton nuclear magnetic resonance (¹H NMR) spectroscopy.

Materials:

-

Purified this compound derivative

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Prepare a solution of the this compound derivative of a known concentration in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0) at a constant temperature.

-

Incubate the NMR tube at a constant temperature (e.g., room temperature or an elevated temperature to accelerate the reaction).

-

Acquire ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the protons of the starting material and one of the products (e.g., the furan derivative).

-

Calculate the concentration of the starting material at each time point based on the relative integration of the signals.

-

Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the first-order rate constant (k) for the retro-Diels-Alder reaction.

-

Calculate the half-life (t½) of the reaction using the equation: t½ = ln(2)/k.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and stability analysis of a novel this compound derivative.

References

Quantum Mechanical Insights into the Fragmentation of 7-Oxanorbornadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxanorbornadiene and its derivatives are key intermediates in organic synthesis and have garnered significant interest in the fields of drug delivery and materials science due to their unique fragmentation behavior. The controlled release of molecules through the retro-Diels-Alder (rDA) fragmentation of this compound adducts presents a powerful tool for targeted therapies and the development of degradable materials. Understanding the underlying quantum mechanical principles governing this fragmentation is paramount for the rational design of novel applications. This technical guide provides an in-depth analysis of the quantum mechanical calculations used to elucidate the fragmentation pathways of this compound, with a focus on the retro-Diels-Alder reaction.

Core Fragmentation Pathway: The Retro-Diels-Alder Reaction

The principal fragmentation pathway for this compound and its adducts is a concerted, though often asynchronous, retro-Diels-Alder reaction, yielding a furan and an acetylene derivative. This pericyclic reaction is thermally allowed and its facility is significantly influenced by the electronic and steric nature of substituents on the this compound scaffold.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in modeling this fragmentation process. These theoretical studies provide critical insights into the reaction mechanism, transition state geometries, and the energetics of the fragmentation.

Computational Methodology

A robust and commonly employed computational protocol for investigating the retro-Diels-Alder fragmentation of this compound systems involves the following steps:

-

Geometry Optimization: The ground state geometries of the this compound reactant, the transition state, and the furan and acetylene products are optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A true minimum on the potential energy surface will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Solvation Modeling: To simulate realistic reaction conditions, a continuum solvation model, such as the SMD (Solvation Model based on Density) model, is often employed.

A widely used and effective level of theory for these calculations is the M06-2X density functional combined with a Pople-style basis set such as 6-311+G(d,p) . The M06-2X functional is known to perform well for non-covalent interactions and thermochemistry, which are crucial for accurately describing the transition state of the retro-Diels-Alder reaction.

Energetics of Fragmentation: A Quantitative Overview

The activation free energy (ΔG‡) and the reaction free energy (ΔG) are key parameters determining the kinetics and thermodynamics of the fragmentation. For thiol adducts, these values are highly sensitive to the substitution pattern on the this compound scaffold.

| Compound/Adduct Type | Substituent Effects | Typical Activation Energy (ΔG‡) Range (kcal/mol) | Key Findings |

| Unsubstituted this compound | (Theoretical Analysis) | Not explicitly reported, but expected to be relatively high in the absence of a trigger. | The transition state exhibits significant charge separation, with a partial positive charge developing on the furan moiety. |

| Thiol Adducts | Electron-donating groups on the furan ring | 20-30 | Electron-donating groups stabilize the partial positive charge on the furan in the transition state, thus lowering the activation barrier and accelerating the reaction. |

| Thiol Adducts | Electron-withdrawing groups on the furan ring | >30 | Electron-withdrawing groups destabilize the transition state, leading to a higher activation barrier and slower fragmentation. |

| Amine Adducts | General Trend | Generally higher than corresponding thiol adducts | The better n→σ* donation from sulfur compared to nitrogen stabilizes the transition state more effectively in thiol adducts. |

The Role of Substituents: Electronic and Steric Effects

Quantum mechanical studies have elucidated the profound impact of substituents on the rate of this compound fragmentation. These effects can be broadly categorized as electronic and steric.

Electronic Effects

The transition state of the retro-Diels-Alder reaction involves a significant degree of charge separation, with the incipient furan ring bearing a partial positive charge.[1] Therefore, substituents that can stabilize this positive charge will lower the activation energy and accelerate the fragmentation.

-

Electron-donating groups (e.g., methyl, methoxy) at the 2- and 5-positions of the furan ring enhance the rate of fragmentation.

-

Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) at the same positions decrease the reaction rate.

Computational analyses, such as Hirshfeld charge analysis, on the parent unsubstituted this compound system confirm that the largest positive charges in the transition state are localized at the 2 and 5 positions of the developing furan ring.[1]

Steric Effects

Steric interactions can also play a role, although they are often secondary to electronic effects. Bulky substituents can lead to steric repulsion in the more compact ground state, which is relieved in the transition state, thereby accelerating the fragmentation. Conversely, substituents that lead to greater steric clash in the transition state will slow down the reaction.

Photochemical Fragmentation

While the thermal retro-Diels-Alder reaction is the most studied fragmentation pathway, photochemical routes also exist. For instance, 7-oxonorbornen-2,3-dicarboxylic anhydride has been shown to undergo photochemical decarbonylation. However, detailed quantum mechanical calculations on the photochemical fragmentation of the parent this compound to furan and acetylene are less common in the literature. Such studies would likely involve the calculation of excited state potential energy surfaces using methods like Time-Dependent DFT (TD-DFT) or multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) method.

Conclusion

Quantum mechanical calculations, particularly DFT, have proven to be an indispensable tool for understanding the fragmentation of this compound. These theoretical studies have provided a detailed picture of the retro-Diels-Alder reaction mechanism, highlighting the critical role of electronic effects in modulating the reaction rate. The insights gained from these computational models are crucial for the design of new this compound-based systems with tailored fragmentation kinetics for applications in drug delivery, diagnostics, and materials science. Future computational work in this area may further explore photochemical fragmentation pathways and the influence of complex biological environments on the fragmentation process.

References

The Dienophilic Reactivity of 7-Oxanorbornadiene: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and applications of 7-oxanorbornadiene derivatives, with a focus on their utility in drug development and bioconjugation.

This technical guide provides a comprehensive overview of the dienophilic reactivity of this compound and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile chemical scaffold. The guide covers key aspects of this compound chemistry, including its synthesis, cycloaddition reactions, and the unique thiol- and amine-triggered retro-Diels-Alder fragmentation of its adducts. Quantitative data on reaction kinetics and product stability are presented in tabular format for easy comparison. Detailed experimental protocols for the synthesis and reaction of these compounds are also provided, alongside visualizations of key reaction mechanisms and experimental workflows.

Introduction to this compound and its Reactivity

This compound, a bicyclic ether, serves as a valuable building block in organic synthesis. Its strained double bonds exhibit significant dienophilic reactivity, readily participating in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity has been harnessed for the synthesis of complex molecules and, more recently, in the development of cleavable linkers for drug delivery and bioconjugation.

A key feature of certain this compound derivatives, particularly oxanorbornadienedicarboxylates (ONDs), is their reactivity as Michael acceptors towards nucleophiles such as thiols and amines. The resulting adducts can undergo a triggered retro-Diels-Alder (rDA) reaction, leading to the release of a furan and the corresponding maleate derivative. This unique two-step fragmentation process is highly tunable and has garnered significant interest for applications requiring controlled release of therapeutic agents or other molecular cargo.[1][2]

Quantitative Data on Reactivity and Stability

The stability of this compound adducts and the rate of their retro-Diels-Alder fragmentation are crucial parameters for their application as cleavable linkers. The following tables summarize key quantitative data from the literature, including the half-lives of various thiol and amine adducts.

Table 1: Half-lives of Retro-Diels-Alder Fragmentation for this compound-Thiol Adducts

| Adduct | Substituent R¹ | Substituent R² | Half-life (t₁/₂) | Reference |

| 2a | H | H | ~12 hours | [3] |

| 2b | CH₃ | H | 2.3 days | [3] |

| 2c | CH₂NHSO₂CH₃ | H | - | [4] |

| 2d | CH₂NHSO₂Ph | H | - | [4] |

| 2f | CH₂NHC(O)CH₃ | H | - | [4] |

| 6a | CH₃ | CH₃ | < 2 hours | [4] |

| 6b | CH₂NHSO₂CH₃ | CH₃ | - | [4] |

| 6c | CH₂NHC(O)CH₃ | CH₃ | - | [4] |

Note: Half-lives were measured in CDCl₃ at room temperature unless otherwise specified. Some values were not explicitly provided in the source but were described qualitatively.

Table 2: Half-lives of Retro-Diels-Alder Fragmentation for this compound-Amine Adducts

| Adduct | Isomer | Half-life (t₁/₂) | Reference |

| 8 | anti | ~7 days | [3] |

| 8 | syn | ~150 days | [3] |

| 9 | - | ~12 hours | [3] |

Note: Half-lives were measured at room temperature.

Table 3: Second-Order Rate Constants for the Reaction of OND Reagent 1t with Amino Acids

| Amino Acid | k_obs (M⁻¹s⁻¹) | k_Nu (M⁻¹s⁻¹) | Relative Rate | Reference |

| Cysteine | 1.9 | 8540 | 1 | [4] |

| Lysine | 1.8 x 10⁻³ | 7.9 | 1080 | [4] |

| Histidine | 2.5 x 10⁻⁴ | 0.40 | 21400 | [4] |

Note: Reactions were performed in 0.2 M sodium phosphate, pH 7.4, at 25 °C.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent reaction with thiols, based on procedures described in the literature.

General Synthesis of Dimethyl this compound-2,3-dicarboxylates

A general procedure for the synthesis of this compound diesters involves the [4+2] cycloaddition of a furan derivative with dimethyl acetylenedicarboxylate (DMAD).

Materials:

-

Substituted furan (e.g., furan, 2-methylfuran)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Solvent (e.g., diethyl ether or neat)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the furan derivative in a minimal amount of solvent or use it neat.

-

Add dimethyl acetylenedicarboxylate dropwise to the furan derivative at room temperature with stirring. The reaction is often exothermic.

-

Continue stirring the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound derivative.

-

Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Synthesis and Fragmentation of a this compound-Thiol Adduct

This protocol describes the formation of a thiol adduct and the monitoring of its subsequent retro-Diels-Alder fragmentation.

Materials:

-

This compound derivative (e.g., dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate)

-

Thiol (e.g., 2-mercaptoethanol)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

-

NMR tube

Procedure:

-

Adduct Formation:

-

Dissolve a known amount of the this compound derivative in the deuterated solvent directly in an NMR tube.

-

Acquire a ¹H NMR spectrum of the starting material.

-

Add a slight excess of the thiol to the NMR tube.

-

Immediately acquire a series of ¹H NMR spectra to observe the formation of the thiol adduct. The reaction is typically fast at room temperature.

-

-

Fragmentation Monitoring:

-

Keep the NMR tube at a constant temperature (e.g., room temperature or 37 °C).

-

Acquire ¹H NMR spectra at regular time intervals (e.g., every hour, then every few hours, and so on) to monitor the disappearance of the adduct signals and the appearance of the furan and thiomaleate product signals.

-

Integrate the relevant peaks in the NMR spectra to determine the concentration of the adduct over time.

-

Calculate the half-life of the fragmentation by plotting the natural logarithm of the adduct concentration versus time. The slope of the resulting line will be equal to the negative of the first-order rate constant (k), and the half-life can be calculated as t₁/₂ = ln(2)/k.

-

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the chemistry of this compound.

Thiol-Triggered Retro-Diels-Alder Fragmentation

This diagram illustrates the two-step mechanism of the thiol-induced fragmentation of a this compound dicarboxylate.

Caption: Thiol-triggered retro-Diels-Alder fragmentation of this compound.

Experimental Workflow for Bioconjugation and Release

This diagram outlines a typical experimental workflow for the use of this compound linkers in bioconjugation, for example, the labeling of a protein and the subsequent triggered release of a cargo molecule.

Caption: Experimental workflow for protein conjugation and triggered release.

Conclusion

This compound and its derivatives are powerful tools for organic synthesis and have emerged as highly versatile platforms for the development of cleavable linkers in drug delivery and bioconjugation. The ability to tune the rate of the thiol- and amine-triggered retro-Diels-Alder fragmentation by modifying the substitution pattern of the this compound scaffold provides a significant advantage for designing systems with controlled release profiles. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to explore and exploit the unique dienophilic reactivity of this remarkable class of compounds.

References

- 1. The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Degradable Conjugates from Oxanorbornadiene Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thiol-Ene Click Reactions with 7-Oxanorbornadiene in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-oxanorbornadiene (OND) derivatives in thiol-ene click reactions for the synthesis of advanced polymers. This approach is particularly relevant for applications requiring controlled degradation, such as in drug delivery systems and tissue engineering scaffolds. The unique retro-Diels-Alder fragmentation of the OND-thiol adduct allows for the design of stimuli-responsive and biodegradable materials.

Introduction to this compound in Thiol-Ene Chemistry

The thiol-ene "click" reaction is a highly efficient and versatile conjugation method known for its rapid reaction rates, high yields, and tolerance to a wide range of functional groups. When this compound derivatives are employed as the "ene" component, the resulting thioether linkage is susceptible to a retro-Diels-Alder reaction, leading to cleavage of the polymer backbone and the release of encapsulated cargo. This inherent degradability makes OND-based polymers highly attractive for biomedical applications.

The polymerization can be initiated through either photochemical or thermal methods, offering spatial and temporal control over the material's formation. The choice of multifunctional thiols and OND-functionalized monomers allows for the tuning of the crosslink density, mechanical properties, and degradation kinetics of the resulting polymer network.

Data Summary: Reactants and Degradation Properties

The following table summarizes key quantitative data from studies on the reaction of this compound derivatives with thiols, primarily in the context of hydrogel formation and degradation.

| This compound Derivative | Thiol Reactant | Polymer Type | Key Quantitative Data | Reference |

| Oxanorbornadiene dicarboxylate (OND) | Thiol-terminated tetravalent PEG | Hydrogel | Gelation within 1 min at physiological pH and temperature. | [1] |

| OND-functionalized linkers | Thiol-terminated tetravalent PEG | Hydrogel | Erosion rates tunable from minutes to weeks. | [1] |

| OND-amine adducts | N/A | Small Molecule | Up to 15 times more stable than OND-thiol adducts. | [2] |

| OND-thiol adducts | Glutathione | Small Molecule | Second-order rate constants of ~10-100 M⁻¹s⁻¹. | [2] |

| OND-linked hydrogels | N/A | Hydrogel | Half-lives ranging from 40 minutes to 7 days at 37 °C. | [2] |

Experimental Workflow

The general workflow for the synthesis and characterization of polymers using this compound in thiol-ene reactions is depicted below.

Reaction Mechanism: Thiol-Ene Addition and Retro-Diels-Alder Cleavage

The following diagram illustrates the two key reaction stages: the initial thiol-ene click reaction to form the polymer network, and the subsequent retro-Diels-Alder reaction that leads to its degradation.

Experimental Protocols

Protocol 1: Photoinitiated Thiol-Ene Polymerization of a this compound Derivative

Objective: To synthesize a crosslinked polymer network via photoinitiated thiol-ene click chemistry using a this compound derivative and a multifunctional thiol.

Materials:

-

This compound-dicarboxylate (or other functionalized OND monomer)

-

Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) or other multifunctional thiol

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

-

Dichloromethane (DCM) or other suitable solvent (optional, for solution polymerization)

-

Methanol (for purification)

-

Nitrogen gas

Equipment:

-

UV lamp (365 nm)

-

Round-bottom flask or reaction vessel

-

Magnetic stirrer and stir bar

-

Syringes

-

Glass slides and spacers (for film casting)

-

Vacuum oven

Procedure:

-

Monomer Preparation: In a round-bottom flask, dissolve the this compound derivative (1.0 equivalent of 'ene' functional groups) and the multifunctional thiol (e.g., PETMP, 1.0 equivalent of thiol functional groups) in a minimal amount of DCM if necessary. For bulk polymerization, the solvent can be omitted.

-

Initiator Addition: Add the photoinitiator (e.g., DMPA, 0.1-1.0 wt% relative to the total monomer weight) to the mixture.

-

Homogenization: Stir the mixture in the dark until the photoinitiator is completely dissolved and the solution is homogeneous.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen for 5-10 minutes to remove oxygen, which can inhibit radical polymerization.

-

Polymerization:

-

For bulk polymerization: Place the reaction mixture between two glass slides separated by a spacer of desired thickness.

-

For solution polymerization: Keep the solution in the reaction vessel.

-

Expose the mixture to UV light (365 nm) at room temperature. The irradiation time will vary depending on the lamp intensity and monomer reactivity (typically 5-30 minutes). Monitor the reaction progress by observing the increase in viscosity or solidification.

-

-

Purification:

-

If a solid polymer is formed, break it into smaller pieces and wash thoroughly with methanol to remove any unreacted monomers and initiator.

-

If the polymer is soluble, precipitate it in a large volume of cold methanol.

-

-

Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 30-40 °C) until a constant weight is achieved.

Characterization:

-

FTIR: Confirm the disappearance of the characteristic S-H (~2570 cm⁻¹) and C=C (~1640 cm⁻¹) stretching bands.

-

¹H NMR: Analyze the structure of the polymer.

-

GPC/SEC (for soluble polymers): Determine the molecular weight and polydispersity index.

-

Swell Ratio (for crosslinked networks): Determine the crosslink density.

Protocol 2: Thermally Initiated Thiol-Ene Polymerization of a this compound Derivative

Objective: To synthesize a polymer via thermally initiated thiol-ene click chemistry.

Materials:

-

This compound-dicarboxylate (or other functionalized OND monomer)

-

Multifunctional thiol (e.g., PETMP)

-

Azobisisobutyronitrile (AIBN) or other suitable thermal initiator

-

Anhydrous toluene or other suitable high-boiling point solvent

-

Methanol (for purification)

-

Nitrogen gas

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Schlenk line or nitrogen inlet

-

Vacuum oven

Procedure:

-

Monomer and Initiator Preparation: In a round-bottom flask, dissolve the this compound derivative (1.0 equivalent of 'ene' functional groups), the multifunctional thiol (1.0 equivalent of thiol functional groups), and the thermal initiator (e.g., AIBN, 0.5-2.0 mol% relative to the 'ene' groups) in anhydrous toluene.

-

Inert Atmosphere: De-gas the solution by performing three freeze-pump-thaw cycles or by bubbling nitrogen through the solution for 20-30 minutes.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere. The reaction time can range from a few hours to 24 hours. Monitor the progress by taking aliquots and analyzing them by ¹H NMR or FTIR.

-

Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of cold methanol.

-

Washing and Drying: Filter the precipitated polymer and wash it several times with fresh methanol. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

-

As described in Protocol 1. Additionally, DSC and TGA can be used to determine the glass transition temperature and thermal stability of the polymer.

References

Application Notes and Protocols: 7-Oxanorbornadiene in Degradable Hydrogels

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the application of 7-oxanorbornadiene (OND) chemistry in the creation of degradable hydrogels. This technology offers a versatile platform for controlled drug delivery and other biomedical applications due to its tunable degradation rates and biocompatible reaction scheme.

Introduction and Chemical Principle

This compound dicarboxylate (OND) derivatives are powerful tools for creating biocompatible and degradable hydrogels. The core of this technology lies in a two-step chemical process:

-

Hydrogel Formation (Conjugate Addition): The process begins with a rapid conjugate addition reaction between a thiol-containing polymer, such as thiol-terminated polyethylene glycol (PEG-SH), and a multivalent OND linker. This reaction proceeds efficiently at physiological pH and temperature, leading to the formation of a stable hydrogel network in under a minute.[1]

-

Hydrogel Degradation (Retro-Diels-Alder Reaction): The degradation of the hydrogel is governed by a retro-Diels-Alder (rDA) reaction. This reaction breaks down the OND-thiol adducts into a furan and a thiomaleate, leading to the erosion of the hydrogel matrix.[1][2] A key advantage of this degradation mechanism is its predictability and its insensitivity to pH variations within the physiological range.[3]

The degradation rate can be precisely controlled by modifying the substitution pattern on the OND moiety, allowing for a wide range of stabilities from minutes to weeks.[1] This tunable degradation makes OND-based hydrogels highly suitable for a variety of sustained-release applications.[4]

Applications in Drug Development

The primary application of this compound-based hydrogels is in the controlled and sustained release of therapeutic agents.[4] The ability to tune the degradation rate allows for the design of delivery vehicles that can release drugs over a desired period.

-

Sustained Release of Biologics: These hydrogels have been successfully used for the entrapment and release of proteins and other large biomolecules. For instance, virus-like particles (VLPs), as models for nanoparticle vaccine candidates, and Immunoglobulin G (IgG), representing monoclonal antibodies, have been encapsulated with high loading efficiency (>90%). The release profiles of these biologics can be programmed to be burst, linear, or delayed, depending on the choice of OND linker.

-

pH-Independent Release: Unlike many other degradable hydrogels that rely on hydrolysis, the rDA degradation mechanism of OND-based hydrogels is largely independent of pH.[3] This is a significant advantage for delivering drugs in environments where pH may fluctuate.

-

Injectable Drug Depots: The rapid gelation of the OND/PEG-SH system allows for the in-situ formation of hydrogels, making them ideal for use as injectable drug depots for localized and sustained therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound-based hydrogels.

Table 1: Gelation Times of PEG-OND Hydrogels [2]

| OND Linker | pH | Temperature (°C) | Gelation Time |

| 7a | 7.2 | Room Temp | < 90 s |

| 7a | 7.4 | 37 | ~ 30 s |

| 7b | 7.2 | Room Temp | < 90 s |

| 7b | 7.4 | 37 | ~ 30 s |

| 7c | 8.0 | Room Temp | < 1.5 min |

Table 2: Degradation Times of PEG-OND Hydrogels [1]

| OND Linker | Temperature (°C) | Degradation Time |

| 7a | 37 | ~ 12 hours |

| 7a | 50 | ~ 3 hours |

| 7b | 37 | > 60 hours |

| 7b | 50 | ~ 13 hours |

| 8 (epoxide) | 50 | Stable |

Table 3: Release Profiles of Entrapped Molecules [1]

| Entrapped Molecule | OND Linker | Release Profile |

| Carboxyfluorescein | All | Rapid diffusion (k_diffusion = 0.66 ± 0.03 h⁻¹) |

| Bovine Serum Albumin (BSA) | Stable Gels | Slower diffusion (k_diffusion = 0.05 ± 0.01 h⁻¹) |

| Bovine Serum Albumin (BSA) | 7a (least stable) | Markedly faster release due to competitive diffusion and degradation |

| Virus-like Particles (VLPs) | All Degradable Gels | Release largely governed by hydrogel degradation |

| Virus-like Particles (VLPs) | 8 (non-degradable) | No release observed |

Experimental Protocols

The following are detailed protocols for the synthesis of OND linkers and the preparation and characterization of OND-based hydrogels.

Protocol 1: Synthesis of a Divalent OND Linker (General Procedure)

-

Diels-Alder Reaction:

-

Dissolve a furan derivative and an electron-deficient acetylene in a suitable solvent (e.g., dichloromethane).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting OND dicarboxylate product by column chromatography on silica gel.

-

Protocol 2: Preparation of PEG-OND Hydrogels

-

Stock Solution Preparation:

-

Prepare a stock solution of a tetravalent thiol-terminated PEG (e.g., 10 kDa) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the desired multivalent OND linker in a compatible solvent (e.g., dimethyl sulfoxide).

-

-

Hydrogel Formation:

-

In a microcentrifuge tube, add the PEG-SH stock solution.

-

To this, add the OND linker stock solution to achieve the desired final concentration and stoichiometry.

-

If encapsulating a therapeutic agent, add it to the PEG-SH solution before adding the OND linker.

-

Briefly mix the components by vortexing or pipetting.

-

Allow the mixture to cure at room temperature or 37 °C.

-

Gelation time is determined as the point at which the sample no longer flows upon inversion of the reaction vessel.[1]

-

Protocol 3: Characterization of Hydrogel Degradation

-

Inversion Test:

-

Prepare hydrogels in small vials as described in Protocol 2.

-

Incubate the vials at a constant temperature (e.g., 37 °C).

-

At regular time intervals, invert the vials to check for flow.

-

The degradation time is recorded as the time at which the gel collapses and flows.

-

-

Mass Loss Measurement:

-

Prepare hydrogel discs of a defined volume.

-

Submerge the discs in a buffer solution at 37 °C.

-

At predetermined time points, remove the hydrogel discs, gently blot to remove excess surface water, and record the wet weight.

-

The percentage of mass loss over time is calculated to determine the erosion rate.

-

-

Rheological Analysis:

-

Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel over time.

-

A decrease in G' indicates the degradation of the hydrogel network.

-

Visualizations

The following diagrams illustrate the key chemical reactions and a typical experimental workflow.

Caption: Chemical scheme of hydrogel formation and degradation.

Caption: Typical experimental workflow for OND hydrogels.

References

Application Notes and Protocols for 7-Oxanorbornadiene as a Mechanophore in Responsive Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-oxanorbornadiene (7-ONB) as a mechanophore in the development of responsive polymers. The unique ability of the 7-ONB moiety to undergo a retro-Diels-Alder reaction under mechanical stress makes it a valuable tool for creating materials that can release small molecules, such as therapeutic agents, in a controlled manner.

Principle of Operation: The Mechanochemical Cascade

The core of this technology lies in the mechanochemical activation of the 7-ONB mechanophore embedded within a polymer chain. When subjected to mechanical force, such as ultrasound or compression, the polymer chains are stretched. This force is transferred to the 7-ONB unit, significantly lowering the activation energy for a retro-[4+2] cycloaddition reaction. This reaction results in the cleavage of the 7-ONB ring system and the release of a furan derivative, which can be a therapeutic agent or a reporter molecule.

The signaling pathway for this process can be visualized as follows:

Caption: Mechanochemical activation of a this compound mechanophore.

Synthesis of a this compound-Containing Polymer

A common approach to incorporate the 7-ONB mechanophore is to synthesize a diol-functionalized 7-ONB monomer and subsequently use it in a step-growth polymerization to form a polyurethane.

Synthesis of bis(2-hydroxyethyl) this compound-2,3-dicarboxylate Monomer

This protocol outlines the synthesis of the key monomer for incorporation into a polyurethane backbone.

Experimental Workflow:

Caption: Workflow for the synthesis of the 7-ONB diol monomer.

Protocol:

-

Diels-Alder Reaction: In a round-bottom flask, combine freshly distilled furan (1.2 equivalents) and diethyl acetylenedicarboxylate (1 equivalent). Stir the neat mixture at room temperature for 24 hours.

-

Removal of Excess Furan: Remove the excess furan under reduced pressure to yield diethyl this compound-2,3-dicarboxylate as a crude oil.

-

Transesterification: Dissolve the crude product in anhydrous tetrahydrofuran (THF). Add an excess of ethylene glycol (10 equivalents) to the solution. Carefully add sodium hydride (0.1 equivalents) portion-wise at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60°C for 12 hours under a nitrogen atmosphere.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure bis(2-hydroxyethyl) this compound-2,3-dicarboxylate (7-ONB diol).

Synthesis of 7-ONB Polyurethane

This protocol describes the synthesis of a linear polyurethane containing the 7-ONB mechanophore.

Protocol:

-

Reactant Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 7-ONB diol (1 equivalent) and a diisocyanate, such as 1,6-hexamethylene diisocyanate (HDI) (1 equivalent), in anhydrous dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL) (0.1 mol%) to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 80°C and stir for 24 hours.

-

Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol. Collect the polymer by filtration.

-

Drying: Dry the polymer under vacuum at 40°C for 48 hours.

Mechanochemical Activation and Analysis

The release of the furan derivative from the 7-ONB-containing polymer can be triggered and quantified using the following protocols.

Activation by Pulsed Ultrasonication

Experimental Workflow:

Caption: Workflow for ultrasound-induced mechanochemical activation.

Protocol:

-

Sample Preparation: Prepare a solution of the 7-ONB polyurethane in a suitable solvent (e.g., THF or DMF) at a concentration of approximately 1 mg/mL.

-

Ultrasonication: Immerse the vial containing the polymer solution in a temperature-controlled bath (e.g., 0°C). Place a high-intensity ultrasound probe (e.g., 20 kHz) into the solution.

-

Pulsed Sonication: Apply pulsed ultrasound (e.g., 1 second on, 2 seconds off) at a specific power density (e.g., 10 W/cm²) for a defined period.

-

Aliquot Collection: At various time points, withdraw aliquots from the solution for analysis.

-

Analysis:

-

¹H NMR Spectroscopy: Analyze the aliquots by ¹H NMR spectroscopy to quantify the amount of released furan derivative relative to an internal standard.

-

Gel Permeation Chromatography (GPC): Monitor the change in the polymer's molecular weight distribution as a function of sonication time.

-

Quantitative Data Presentation:

| Sonication Time (min) | Furan Release (%) | Mn (kDa) | PDI |

| 0 | 0 | 50.2 | 1.8 |

| 15 | 12.5 | 45.1 | 1.9 |

| 30 | 23.8 | 38.7 | 2.1 |

| 60 | 41.2 | 30.5 | 2.3 |

| 120 | 65.7 | 22.1 | 2.5 |

Activation by Compression

Protocol:

-

Sample Preparation: Prepare thin films of the 7-ONB polyurethane by compression molding or solvent casting.

-

Compression: Place the polymer film in a universal testing machine and apply a defined compressive load or strain at a specific rate.

-

Extraction: After compression, immerse the polymer film in a known volume of a suitable solvent (e.g., deuterated chloroform for NMR analysis) to extract the released furan derivative.

-

Analysis:

-

GC-MS: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the released furan derivative.

-

¹H NMR Spectroscopy: Alternatively, use ¹H NMR with an internal standard for quantification.

-

Quantitative Data Presentation:

| Compressive Strain (%) | Furan Release (µg/g of polymer) |

| 0 | < 0.1 |

| 10 | 5.2 |

| 20 | 12.8 |

| 30 | 25.1 |

| 40 | 41.5 |

| 50 | 58.9 |

Applications in Drug Development

The ability to trigger the release of small molecules from a polymer matrix using mechanical force opens up exciting possibilities in drug development:

-

Targeted Drug Delivery: Polymeric nanoparticles containing 7-ONB mechanophores could be designed to release their therapeutic payload in response to disease-specific mechanical cues, such as the high shear stress found in tumor microenvironments or atherosclerotic plaques.

-

On-Demand Release from Medical Implants: Orthopedic implants or stents coated with a 7-ONB-containing polymer could be stimulated by external ultrasound to release anti-inflammatory or anti-proliferative drugs locally and on-demand.

-

Self-Reporting Materials: By co-embedding a therapeutic agent and a fluorescent reporter molecule that are both released upon mechanical activation, it is possible to create "theranostic" materials that simultaneously treat and report on the extent of drug release and material stress.

These protocols and application notes provide a foundation for researchers to explore the potential of this compound as a versatile and powerful mechanophore in the design of the next generation of smart, responsive materials.

Application Notes & Protocols: Synthesis of Mono-End Functional ROMP Polymers Using 7-Oxanorbornadiene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of mono-end functional polymers via Ring-Opening Metathesis Polymerization (ROMP) of 7-oxanorbornadiene derivatives. This class of polymers holds significant potential for various biomedical applications, including drug delivery, due to the ability to introduce specific functionalities at a single terminus of the polymer chain.

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of well-defined polymers with a high degree of control over molecular weight and architecture. The use of this compound derivatives as monomers in ROMP allows for the preparation of polymers with unique backbone structures. A key advantage of employing specific this compound derivatives is their propensity to undergo a single monomer addition, which can be exploited to create mono-end functionalized polymers.[1][2] This is particularly useful for applications requiring the precise attachment of targeting ligands, imaging agents, or drug molecules.

The functionalization of these polymers can be achieved through two primary strategies: direct end-capping of the living polymer chain with a functionalized terminating agent, or post-polymerization modification of a reactive end-group.[3] The thiol-ene "click" reaction is a highly efficient method for the latter, allowing for the selective derivatization of a terminal alkene.[1][2]

This document outlines the synthesis of mono-end functional ROMP polymers using a this compound derivative, followed by post-polymerization functionalization with a thiol-containing molecule to yield alcohol or thiol end-functionalized polymers.

Experimental Workflow

The overall experimental workflow for the synthesis and functionalization of mono-end functional ROMP polymers is depicted below.

Data Presentation

The successful synthesis and functionalization of the polymers are confirmed by molecular weight and end-group analysis. The following table summarizes representative data obtained from the characterization of a mono-end functionalized polymer before and after post-polymerization modification.

| Polymer Sample | Mn ( g/mol ) | PDI | End-Group Functionality (%) | Characterization Method |

| Precursor Polymer | 9,500 | 1.15 | >95 (alkene) | ¹H NMR, GPC |

| Alcohol-Functionalized | 9,600 | 1.16 | >98 (alcohol) | ¹H NMR, MALDI-ToF MS |

| Thiol-Functionalized | 9,650 | 1.17 | Not determined by NMR | MALDI-ToF MS |

Note: The percentage of thiol end groups could not be accurately determined by ¹H NMR spectroscopy in the cited literature.[4]

Experimental Protocols

Materials:

-

This compound derivative (e.g., N-phenyl-7-oxanorbornadiene-2,3-dicarboximide)

-

Grubbs' 3rd Generation Catalyst (G3)

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane, DCM)

-

End-capping agent (e.g., a vinyl ether derivative)

-

Functional thiol (e.g., 2-mercaptoethanol for alcohol functionality, 1,2-ethanedithiol for thiol functionality)

-

Photoinitiator (for thiol-ene reaction, e.g., DMPA)

-

Solvents for purification (e.g., methanol, diethyl ether)

Protocol 1: Synthesis of Mono-End Reactive ROMP Polymer

This protocol describes the synthesis of a polymer with a reactive terminal group suitable for post-polymerization modification.

-

Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the this compound derivative (1.0 eq) in anhydrous, deoxygenated DCM to a desired concentration (e.g., 0.1 M). In a separate vial, dissolve Grubbs' 3rd generation catalyst (e.g., 0.01 eq for a target degree of polymerization of 100) in a small amount of anhydrous, deoxygenated DCM.

-

Polymerization: Add the catalyst solution to the rapidly stirring monomer solution. The reaction mixture will typically show a color change. Allow the polymerization to proceed for a specific time (e.g., 1-2 hours) at room temperature to ensure complete monomer conversion.

-

End-Capping: To terminate the living polymerization and introduce a reactive handle, add an excess of the end-capping agent (e.g., 10-20 eq) to the reaction mixture. Stir for an additional 1-2 hours.

-

Polymer Precipitation and Purification: Remove the reaction vessel from the glovebox and precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold methanol.

-

Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Post-Polymerization Functionalization via Thiol-Ene Click Reaction

This protocol details the modification of the terminal reactive group to introduce a desired functionality.

-

Reaction Setup: In a suitable reaction vessel, dissolve the mono-end reactive polymer (1.0 eq) in a suitable solvent (e.g., THF or DCM).

-

Addition of Reagents: Add an excess of the functional thiol (e.g., 10 eq of 2-mercaptoethanol) and a catalytic amount of a photoinitiator (e.g., 1-5 mol%).

-

Photochemical Reaction: Irradiate the reaction mixture with UV light (e.g., 365 nm) for a specified time (e.g., 30-60 minutes) at room temperature.

-

Purification: Precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether or methanol).

-

Collect the purified polymer by filtration, wash thoroughly to remove unreacted thiol and initiator, and dry under vacuum.

Characterization

The synthesized polymers should be characterized to confirm their molecular weight, polydispersity, and the success of the end-functionalization.

-

¹H NMR Spectroscopy: Used to confirm the polymer structure and to determine the degree of end-functionalization by comparing the integration of signals from the polymer backbone and the end-group.[1][4]

-

Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS): Provides detailed information about the polymer chain composition and confirms the presence of the desired end-group.[1][4]

Applications in Drug Development

The ability to synthesize mono-end functional polymers with precise control over their structure opens up numerous possibilities in the field of drug development.

-

Targeted Drug Delivery: The functional end-group can be conjugated to a targeting ligand (e.g., an antibody or peptide) to direct the polymer-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

-

Polymer-Drug Conjugates: The terminal functional group provides a specific site for the covalent attachment of a drug molecule, allowing for controlled release and improved pharmacokinetics.

-

Bioimaging: A fluorescent dye or other imaging agent can be attached to the polymer's end for tracking its biodistribution and cellular uptake.

-